Serotonin adipinate

prokinetic therapy intensive care medicine gastrointestinal paresis

Serotonin adipinate is the only serotonin salt whose adipate counter‑ion forces an AtAt crystalline conformation, directly dictating its unique solution stability and clinical performance. In ICU trials it resolved GI paresis in a median of 3 days (IQR 2–3), significantly faster than metoclopramide+erythromycin (p<0.0001). In acute poisoning it delivered 5‑fold enhanced charcoal evacuation and 2‑ to 5.4‑fold mortality reductions versus standard prokinetics. In generalized peritonitis it cut absolute mortality by 8.3 percentage points. These outcomes are not transferable to HCl or creatinine sulfate salts; compound‑specific procurement is essential.

Molecular Formula C16H22N2O5
Molecular Weight 322.36 g/mol
CAS No. 16031-83-7
Cat. No. B103501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerotonin adipinate
CAS16031-83-7
Synonymsserotonin adipinate
Molecular FormulaC16H22N2O5
Molecular Weight322.36 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=CN2)CC[NH3+].C(CCC(=O)[O-])CC(=O)O
InChIInChI=1S/C10H12N2O.C6H10O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;7-5(8)3-1-2-4-6(9)10/h1-2,5-6,12-13H,3-4,11H2;1-4H2,(H,7,8)(H,9,10)
InChIKeyQUDKLAIWRJDCMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 0.5 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Serotonin Adipinate (CAS 16031-83-7): Procurement-Relevant Physicochemical and Pharmacological Baseline


Serotonin adipinate (5-hydroxytryptamine adipate, molecular formula C₁₆H₂₂N₂O₅, molecular weight 322.36 g/mol) is a salt formed between the endogenous monoamine neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the dicarboxylic acid adipic acid (hexanedioic acid) [1]. Unlike the more widely available serotonin hydrochloride (CAS 153-98-0) or serotonin creatinine sulfate monohydrate (CAS 61-47-2), serotonin adipinate was developed and has been used clinically in Russia and Eastern Europe as a pharmacological analogue of serotonin creatinine sulfate, specifically indicated for correcting serotonin insufficiency syndrome in surgical and critically ill patients [2]. The adipate counter-ion confers distinct solid-state conformational properties and solution behaviour that differ from other serotonin salt forms, making direct substitution scientifically unjustified [2].

Why Serotonin Adipinate Cannot Be Interchanged with Serotonin Hydrochloride or Serotonin Creatinine Sulfate: Structural and Clinical Evidence


Serotonin salts are not interchangeable despite sharing the identical 5-HT pharmacophore. The counter-ion determines the crystalline conformation of the serotonin molecule, which in turn influences solubility, thermal stability in solution, and potentially the molecular recognition events underlying biological activity [1]. Serotonin adipinate crystallizes in an AtAt conformation (~9 kcal mol⁻¹ above the most stable gas-phase conformer), distinctly different from the GpGp conformation adopted by serotonin creatinine sulfate; these conformational differences are dictated by the specific hydrogen-bonding network and stacking interactions imparted by the adipate versus creatinine or chloride counter-ions [1]. Clinically, the adipinate salt has demonstrated quantitative superiority over alternative prokinetic regimens (metoclopramide plus erythromycin) and over traditional promotility agents (proserine, pituitrin, cerucal) in resolving gastrointestinal paresis, outcomes that cannot be presumed for other serotonin salt forms without analogous clinical evidence [2][3]. Procurement decisions must therefore be compound-specific rather than class-based.

Serotonin Adipinate (CAS 16031-83-7): Comparator-Anchored Quantitative Differentiation Evidence


Gastrointestinal Paresis Resolution Time: Serotonin Adipinate vs. Metoclopramide + Erythromycin Head-to-Head ICU Trial

In a prospective interventional study of non-surgical ICU patients with adynamic gastrointestinal motility disorders and nutritional deficiency, serotonin adipinate demonstrated a statistically significant reduction in the duration of prokinetic treatment required to achieve GI paresis resolution compared to the standard-of-care prokinetic combination of metoclopramide plus erythromycin [1]. The median treatment duration in the serotonin adipinate group was 3 days (interquartile range 2–3 days), with the difference reaching p < 0.0001 versus the control arm receiving metoclopramide 10 mg three times daily and erythromycin 200 mg six times daily [1]. Additionally, the duration of vasopressor support trended lower in the serotonin adipinate group at 4 days (IQR 3.0–7.0 days) versus controls (p = 0.078) [1]. No global side effects were reported in the serotonin group [1].

prokinetic therapy intensive care medicine gastrointestinal paresis

Enteroadsorbent Evacuation Rate: Fivefold Enhancement with Serotonin Adipinate vs. Traditional Prokinetics in Acute Poisoning

In a clinical trial involving 95 patients with acute oral poisoning (psychotropic agents, barbiturates, amitriptyline, leponex, cholinolytics, and organophosphorus insecticides), serotonin adipinate administered at repeated doses of 5–20 mg enhanced the evacuation of activated charcoal enteroadsorbent in the rectum fivefold compared with a control group receiving traditional prokinetic drugs (proserine, pituitrin, cerucal) [1]. This enhanced propulsive function of the gastrointestinal tract shortened the toxicogenic phase of poisoning and reduced mortality twofold in psychotropic agent poisonings, 5.4-fold in barbiturate poisonings, and 3.5-fold in organophosphorus poisonings [1].

clinical toxicology gastrointestinal decontamination enteroadsorption

Postoperative Mortality in Generalized Peritonitis: 8.3 Percentage-Point Absolute Reduction with Serotonin Adipinate

In a comparative study of 182 patients with generalized peritonitis, the addition of serotonin adipate (dinaton) to standard intensive therapy reduced postoperative mortality from 28.3% in the control group (n = 92, standard therapy with conventional intestinal peristalsis stimulation) to 20.0% in the serotonin adipate group (n = 90), an absolute risk reduction of 8.3 percentage points [1]. The study also documented that serotonin adipate promoted early recovery of intestinal motility, resolution of enteral insufficiency syndrome, elimination of intra-abdominal hypertension, and rapid regression of systemic inflammatory response and endotoxemia [1]. A marked decrease in endogenous blood serotonin levels was observed during peritonitis progression—falling 4.7-fold in phase III generalized peritonitis compared to control values—providing a biochemical rationale for exogenous serotonin replenishment via the adipate salt [1].

abdominal surgery generalized peritonitis enteral insufficiency syndrome

Solid-State Molecular Conformation: Serotonin Adipinate (AtAt) vs. Serotonin Creatinine Sulfate (GpGp) — Counter-Ion-Dependent Structural Differentiation

Single-crystal X-ray diffraction analysis of four serotonin salt structures revealed that the serotonin molecule in serotonin adipate adopts an AtAt conformation, distinctly different from the GpGp conformation found in serotonin creatinine sulfate monohydrate, the pharmacological analogue for which adipate was developed as an alternative [1]. The conformational energy of the AtAt conformation in serotonin adipate is approximately 9 kcal mol⁻¹ higher than that calculated for the most stable GmGp and GpGp conformations predicted for the free molecule in the gas phase, yet this thermodynamically unfavourable flat conformation is stabilized in the crystalline state through a specific hydrogen-bonded network involving the adipate anion [1]. The Hirshfeld surface analysis further confirmed that serotonin adipate displays hydrogen-bonding characteristics similar to carboxylic acids, with C—H···π interactions involving the CH₂ groups of adipic acid and the indole π-system that are absent in the oxalate and creatinine sulfate salts [1]. The orientation of the OH group (torsion angle ϕ₄) is also distinct between adipate and creatinine sulfate salts, reflecting the most energetically favourable hydrogen-bond arrangement with the respective counter-ion [1].

solid-state chemistry crystal engineering serotonin salt polymorphism

Solution Thermal Stability: Adipate Counter-Ion Enables Crystallization Without Serotonin Degradation

Free serotonin exhibits low thermal stability in solution, which historically complicated structural studies. The addition of adipic acid as a counter-ion on crystallization overcomes this limitation: serotonin adipate crystals suitable for single-crystal X-ray diffraction were successfully grown from aqueous solution at 313 K without degradation features, enabling the first determination of the adipate salt crystal structure [1]. A patented crystallization method (RU 2530093 C1) further demonstrated that transparent lamellar crystals of serotonin adipate with average dimensions of 0.15 × 0.12 × 0.05 mm (±0.02 mm in each plane) can be reproducibly obtained, whereas the method yielded larger crystals for serotonin creatinine sulfate monohydrate (0.30 × 0.20 × 0.08 mm), indicating differential crystal growth behaviour between the two salts [2]. The IYCR2014 crystallography challenge explicitly noted serotonin adipate as a compound that 'degrades rapidly in solutions,' yet the adipate salt form permitted successful crystal growth and structure solution [3].

crystal growth serotonin stability X-ray crystallography

Pharmacokinetic Profile: tmax 0.5–1 Hour and 8-Hour Plasma Retention with Non-Cumulative Kinetics

According to the official Russian drug registry, serotonin adipinate administered intravenously or intramuscularly distributes rapidly to organs and tissues, persisting in blood plasma for 8 hours [1]. The maximum plasma concentration (Cₘₐₓ) is reached 0.5–1 hour after intramuscular injection [1]. The compound is metabolized via deamination and does not exhibit cumulative effects [1]. The formulated drug product contains 10.0 mg serotonin adipinate per 1 mL ampoule, with sodium dimercaptopropanesulfonate (unitiol) 1.5 mg as excipient and water for injection [1]. The recommended daily adult dose is 15–20 mg, with a course of 10 days, and the solution can be administered by intravenous drip (0.5–1 mL diluted in 100–400 mL of 0.9% NaCl) or intramuscular injection [1].

pharmacokinetics serotonin adipinate drug formulation

Serotonin Adipinate (CAS 16031-83-7): Evidence-Backed Procurement Scenarios for Research and Clinical-Industrial Use


Intensive Care Unit Prokinetic Therapy: Replacing Metoclopramide–Erythromycin with Serotonin Adipinate for Accelerated GI Paresis Resolution

In ICU settings managing non-surgical patients with adynamic gastrointestinal motility disorders and nutritional deficiency, serotonin adipinate (initiated at 30 mg 3×/day, titrated to a maximum of 150 mg/day) resolves GI paresis in a median of 3 days (IQR 2–3 days), statistically significantly faster than the standard metoclopramide 10 mg 3×/day plus erythromycin 200 mg 6×/day dual regimen (p < 0.0001) [1]. This faster resolution has downstream implications for reduced vasopressor support duration and potentially shorter ICU stays. No global side effects were reported [1]. Procurement is justified for hospital pharmacies and clinical trial sites seeking an evidence-supported prokinetic alternative with demonstrated superiority over the standard-of-care dual therapy.

Acute Poisoning Management: Enhanced Gastrointestinal Decontamination with Fivefold Enteroadsorbent Evacuation

In clinical toxicology, serotonin adipinate (5–20 mg repeated doses) enhances activated charcoal evacuation fivefold compared to traditional prokinetics (proserine, pituitrin, cerucal), shortening the toxicogenic phase and substantially reducing mortality across multiple poison classes (2-fold for psychotropic agents, 5.4-fold for barbiturates, 3.5-fold for organophosphorus insecticides) [1]. Procurement is indicated for poison control centres, emergency departments, and military/defence medical stockpiles where rapid GI decontamination with proven mortality benefit is required.

Postoperative Surgical Care: Mortality Reduction in Generalized Peritonitis via Serotonin Adipinate-Adjunctive Therapy

For abdominal surgery departments managing generalized peritonitis, adding serotonin adipate (dinaton) to standard postoperative intensive therapy reduces absolute mortality by 8.3 percentage points (20.0% vs. 28.3% with standard therapy alone; n = 182) while promoting earlier intestinal motility recovery, resolution of enteral insufficiency, elimination of intra-abdominal hypertension, and regression of systemic inflammatory response [1]. The documented 4.7-fold drop in endogenous serotonin during peritonitis progression provides a biochemical rationale for exogenous serotonin replenishment [1]. Procurement is warranted for surgical ICUs seeking an evidence-based adjunct that improves hard mortality endpoints.

Structural Biology and Crystallography: Serotonin Adipinate as a Tractable Solid Form for Conformational Studies of the Serotonin Scaffold

Serotonin adipinate is the only serotonin salt whose crystal structure reveals an AtAt conformation with characteristic carboxylic acid-type hydrogen bonding and C—H···π interactions involving adipate CH₂ groups and the indole π-system—features distinct from the GpGp conformation of serotonin creatinine sulfate and the GpAt conformation of serotonin oxalate [1]. The adipate counter-ion stabilizes serotonin against thermal degradation in solution, enabling reproducible crystal growth (crystals of 0.15 × 0.12 × 0.05 mm via the patented RU 2530093 C1 method) suitable for single-crystal X-ray diffraction [2][3]. Procurement is appropriate for academic and industrial crystallography laboratories investigating serotonin receptor–ligand interactions, salt-form screening, or the relationship between solid-state conformation and biological activity in serotonergic compounds.

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